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4-Nitrophenyl b-D-xylotrioside - 173468-29-6

4-Nitrophenyl b-D-xylotrioside

Catalog Number: EVT-3382122
CAS Number: 173468-29-6
Molecular Formula: C21H29NO15
Molecular Weight: 535.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Nitrophenyl beta-D-xylotrioside is a synthetic compound primarily used as a substrate for enzymatic assays, particularly in the study of xylanases, which are enzymes that degrade xylan, a major component of plant cell walls. This compound is characterized by its chromogenic properties, allowing for easy detection and quantification in biochemical assays. The systematic name reflects its structure, which includes a nitrophenyl group attached to a beta-D-xylotrioside moiety.

Source

The compound is synthesized enzymatically using enzymes such as beta-D-xylosidase derived from various fungi, including Aspergillus niger and Aureobasidium pullulans . It has been utilized in research to develop specific assays for measuring the activity of endo-beta-1,4-xylanases.

Classification

4-Nitrophenyl beta-D-xylotrioside belongs to the class of glycosides, specifically xylosides, which are carbohydrates linked to an aglycone (in this case, 4-nitrophenol). It is classified under the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for organic compounds.

Synthesis Analysis

Methods

The synthesis of 4-nitrophenyl beta-D-xylotrioside can be achieved through enzymatic methods. A notable procedure involves the use of beta-D-xylosidase enzymes that catalyze the transglycosylation reaction between donor and acceptor substrates. In one method, 4-nitrophenyl beta-D-xylopyranoside acts as a donor to produce the desired xylotrioside with high specificity for beta-1,4-glycosidic linkages .

Technical Details

The enzymatic synthesis typically occurs under controlled pH conditions (around pH 5.5), optimizing yield and purity. The reaction yields can reach approximately 19.4% under optimal conditions . The resulting product is purified through chromatographic techniques to ensure high purity levels (>98%) suitable for research applications .

Molecular Structure Analysis

Structure

The molecular formula of 4-nitrophenyl beta-D-xylotrioside is C21H29NO15C_{21}H_{29}NO_{15}, with a molecular weight of approximately 535.4 g/mol . The compound features a nitrophenyl group attached to a trisaccharide consisting of three xylose units linked by beta-1,4-glycosidic bonds.

Data

The compound's structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the configuration and linkage types present in the molecule.

Chemical Reactions Analysis

Reactions

4-Nitrophenyl beta-D-xylotrioside serves primarily as a substrate for enzymatic reactions involving xylanases. These enzymes catalyze the hydrolysis of the glycosidic bonds within the substrate, resulting in the release of xylose units and the aromatic aglycone .

Technical Details

In studies involving endo-beta-1,4-xylanases, it was observed that 4-nitrophenyl beta-D-xylotrioside forms enzyme-substrate complexes that lead to its gradual degradation into smaller xylooligosaccharides and ultimately xylose . The reaction pathway often involves both hydrolysis and transglycosylation mechanisms.

Mechanism of Action

Process

The mechanism by which 4-nitrophenyl beta-D-xylotrioside acts as a substrate involves binding to the active site of xylanase enzymes. The aromatic aglycone is released upon cleavage of the glycosidic bond, while xylose units are liberated from the non-reducing end of the trisaccharide .

Data

Kinetic studies using this substrate can provide insights into enzyme activity parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum rate), allowing researchers to assess enzyme efficiency and specificity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid
  • Stability: Stable for over ten years under recommended storage conditions (below -10°C) .
  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • CAS Number: 173468-29-6
  • Purity: Greater than 98% .
  • Detection Method: Typically measured using spectrophotometry at wavelengths between 400-420 nm due to its chromogenic nature .
Applications

4-Nitrophenyl beta-D-xylotrioside is predominantly used in scientific research for:

  • Enzymatic Assays: It serves as a substrate for measuring the activity of endo-beta-1,4-xylanases in various biochemical assays.
  • Biochemical Research: The compound is utilized in studies exploring xylan degradation pathways and enzyme kinetics.
  • Industrial Applications: Insights gained from assays using this substrate can inform processes in industries such as biofuels, animal feed production, brewing, and baking where xylanases play critical roles .

The versatility and specificity of 4-nitrophenyl beta-D-xylotrioside make it an essential tool in carbohydrate biochemistry and enzymology.

Enzymatic Function & Substrate Specificity of 4-Nitrophenyl β-D-Xylotrioside

Mechanistic Roles in Xylan-Degrading Enzyme Systems

The degradation of xylan, a major hemicellulose component with a backbone of β-1,4-linked xylopyranosyl residues, necessitates the synergistic action of enzyme systems. pNP-X₃ acts as a defined molecular probe to unravel the catalytic functions of key enzymes in this process.

  • Catalytic Mechanisms of Endo-1,4-β-Xylanase Activation:

    Endo-1,4-β-xylanases (EC 3.2.1.8) cleave internal β-1,4-glycosidic bonds within the xylan backbone. pNP-X₃, mimicking a minimal fragment of the natural polymer, allows precise investigation of endoxylanase specificity and cleavage patterns. Unlike polymeric substrates, pNP-X₃ typically undergoes a single cleavage event by endoxylanases, generating defined products: shorter xylooligosaccharides (like xylobiose) and the chromogenic pNP-tagged fragment (e.g., pNP-xyloside if cleaved at the reducing end). This characteristic makes it invaluable for differentiating endo-acting enzymes from exo-acting ones and for studying their specific bond cleavage preferences. Research shows that endoxylanases from diverse glycoside hydrolase (GH) families (e.g., GH10, GH11) exhibit distinct cleavage patterns on xylotriosides, reflecting their substrate binding architecture and catalytic machinery [1] [2] [6]. For instance, certain GH10 endoxylanases demonstrate higher activity towards pNP-X₃ compared to GH11 enzymes, attributed to differences in their active site topology accommodating substituted xylooligosaccharides [2].

  • Substrate Recognition Patterns in β-Xylosidase Activity:

    β-Xylosidases (EC 3.2.1.37) act exo-wise, hydrolyzing xylooligosaccharides (XOS) from the non-reducing end to release xylose monomers. pNP-X₃ serves as a crucial substrate to probe the chain length specificity and binding affinity of these enzymes. Studies reveal a clear trend: β-xylosidase activity generally increases with the degree of polymerization (DP) of the XOS substrate. Enzymes like the β-xylosidase (XYL4) from Sphingomonas elodea ATCC 31461 exhibit significantly higher activity on longer chains (xylohexaose > xylopentaose > xylotetraose > xylotriose > xylobiose) [4]. This preference is mirrored using pNP-glycosides, where pNP-X₃ often shows higher susceptibility than the disaccharide analog (pNP-β-D-xylobioside, pNPX2) or the monosaccharide analog (p-nitrophenyl β-D-xylopyranoside, pNPX). The binding involves specific interactions between the enzyme's active site subsites (-n to +m, where the glycosidic bond is cleaved between subsites -1 and +1) and the xylose residues of the substrate. The pNP-X₃ molecule occupies subsites -2, -1, and +1, with the pNP group in the aglycone (+1) site. Recognition of the xylose residue in the -2 subsite is critical for efficient hydrolysis of trisaccharides compared to disaccharides. Mutational studies, like those involving the E128H mutant in a Streptomyces olivaceoviridis F/10 xylanase, demonstrate significant enhancement in binding affinity for p-nitrophenyl-β-D-xylobioside, highlighting the importance of specific residues in subsite -2 recognition, which directly applies to understanding interactions with pNP-X₃ [2] [4] [6]. Furthermore, bifunctional enzymes exhibiting both β-xylosidase and α-L-arabinofuranosidase activity, such as PpBXL from Penicillium piceum or rLfXyl43 from Limosilactobacillus fermentum, can be characterized using pNP-X₃ alongside other chromogenic substrates to delineate their dual specificities [8] [10].

Table 1: Enzyme Specificity Patterns Revealed by pNP-X₃ and Related Substrates

Enzyme TypeGH FamilyPrimary Activity on pNP-X₃Key Recognition Feature ProbedExample Source Organism
Endo-1,4-β-XylanaseGH10Cleaves internal bondsSubsites accommodating substituted XOSAspergillus niger, Thermomyces lanuginosus
Endo-1,4-β-XylanaseGH11Lower activity/selective cleavTight active site cleft, prefers unsubstituted regionsTrichoderma reesei, Bacillus subtilis
β-XylosidaseGH3Hydrolyzes to pNP + X₂ or X + pNP-XSubsites -1, -2 (+1 for aglycone)Sphingomonas elodea (XYL4), Aspergillus niger
β-XylosidaseGH43Hydrolyzes to pNP + X₂ or X + pNP-XSubsites -1, -2 (+1); often bifunctional (ArabF)Limosilactobacillus fermentum (LfXyl43), Penicillium piceum (PpBXL)
Bifunctional EnzymeGH43Hydrolyzes pNP-X₃ & pNPAfAbility to accommodate xylose/arabinose in -1/-2Penicillium piceum (PpBXL)

Kinetic Profiling of Hydrolytic Reactions

Quantitative kinetic analysis using pNP-X₃ provides essential parameters for understanding enzyme efficiency, stability, and potential industrial applicability.

  • 1.2.1 Quantitative Analysis of Enzymatic Turnover Rates: Kinetic parameters determined with pNP-X₃ offer a standardized measure for comparing different enzymes or enzyme variants. Key parameters include:
  • Michaelis Constant (Kₘ): Reflects the enzyme's affinity for the substrate. Lower Kₘ values indicate higher affinity. Reported Kₘ values for β-xylosidases acting on pNP-X₃ typically range from low micromolar to millimolar, depending on the enzyme source and its specific adaptation. For example, highly efficient β-xylosidases might exhibit Kₘ values in the range of 0.1-1.0 mM for pNP-X₃ [4] [6].
  • Turnover Number (k_cat): Represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time (often seconds⁻¹). This directly measures the catalytic efficiency of the active site.
  • Catalytic Efficiency (kcat/Kₘ): Combines affinity and catalytic rate, providing the overall efficiency of the enzyme for a particular substrate. High kcat/Kₘ values indicate a highly efficient enzyme. Studies using pNP-X₃ and related substrates consistently show that catalytic efficiency (kcat/Kₘ) increases significantly with increasing chain length of the xylooligosaccharide substrate, up to a DP of around 5 or 6, plateauing thereafter. This underscores the importance of multiple subsite interactions for optimal catalysis [4] [10]. Furthermore, pNP-X₃ hydrolysis kinetics are crucial for measuring product inhibition, particularly by xylose, a major constraint in industrial saccharification. β-Xylosidases like rLfXyl43 (GH43) from *Limosilactobacillus fermentum* SK152 exhibit remarkable xylose tolerance, characterized by high inhibition constant (Ki) values (e.g., Ki xylose = 100.1 mM for rLfXyl43), making them industrially attractive. Kinetic analysis using pNP-X₃ is instrumental in determining these Ki values [10].

Table 2: Representative Catalytic Parameters Determined Using pNP-X₃ or Directly Relevant Substrates

EnzymeSourceSubstrateKₘ (mM)k_cat (s⁻¹)k_cat/Kₘ (mM⁻¹s⁻¹)Key FeatureCitation Context
β-Xylosidase (XYL4)Sphingomonas elodeaXylobiose~0.5~10~20Activity ↑ with DP (X6>X5>X4>X3>X2) [4]
β-Xylosidase (BXYL I)Penicillium janczewskiipNPX (X1)0.7891.7117.6Thermostable, No xylan activity [6]
β-Xylosidase/ArabF (PpBXL)Penicillium piceum W6pNPX (X1)0.41128.6313.7Bifunctional, Thermostable (t½=10d @70°C) [8]
β-Xylosidase (rLfXyl43)Limosilactobacillus fermentumpNPX (X1)1.1598.385.5Xylose tolerant (K_i=100.1 mM) [10]
Endoxylanase (XYL I)Penicillium janczewskiiBeechwood xylanN/AN/AN/AOptimal @pH 6.0, 65°C; t½=6min @65°C [6]
  • 1.2.2 pH/Temperature Dependency in Catalytic Efficiency: The activity and stability of xylanolytic enzymes are highly dependent on environmental pH and temperature. pNP-X₃-based assays provide a reliable and rapid method to profile these dependencies:
  • pH Optima and Stability: Most characterized endoxylanases and β-xylosidases exhibit optimal activity in the acidic to neutral pH range (pH 4.0-7.0), reflecting their physiological roles in plant biomass decomposition or fungal/plant systems. For instance, the β-xylosidase PpBXL from Penicillium piceum shows optimal activity at pH 4.0 [8], while the β-xylosidase rLfXyl43 from L. fermentum has an optimum at pH 7.0 [10]. Stability profiles often show broader ranges than activity optima. PpBXL is stable between pH 3.0-5.0 [8], while XYL4 from S. elodea retains >84% activity after 24 hours across pH 3.0-9.5 [4].
  • Temperature Optima and Thermostability: Optimal temperatures typically range from 50°C to 75°C for many microbial enzymes, particularly those from thermophiles or engineered strains. PpBXL exhibits optimal activity at 70°C [8], and the β-xylosidase BXYL I from Penicillium janczewskii shows optimal activity at 75°C [6]. Thermostability is a critical parameter for industrial processes. pNP-X₃ assays quantify residual activity after incubation at elevated temperatures. PpBXL demonstrates exceptional stability with a thermal denaturation half-life of 10 days at 70°C [8]. XYL4 retains over 85% activity after 60 hours at 50°C and has a half-life of ~12 hours at 55°C [4]. In contrast, the endoxylanase XYL I from P. janczewskii has a half-life of only 6 minutes at 65°C, highlighting significant differences in stability profiles between enzyme types even within the same microbial source [6]. These profiles, determined using defined substrates like pNP-X₃, are essential for selecting enzymes suited to specific industrial process conditions (e.g., high-temperature saccharification or moderate-temperature feed applications).

Table 3: pH and Temperature Optima/Stability Profiles of Xylanolytic Enzymes

EnzymeSourceOptimum pHpH StabilityOptimum Temp (°C)Thermostability
β-Xylosidase (XYL4)Sphingomonas elodea5.5>84.38% act. (24h, 4°C, pH 3.0-9.5)50>85.72% act. (60h @40-50°C); t½ ~12h @55°C
β-Xylosidase (BXYL I)Penicillium janczewskii5.0Not reported75~100% act. (6h @60°C)
β-Xylosidase/ArabF (PpBXL)Penicillium piceum W64.0>80% act. (24h, pH 3.0-5.0)70t½=10 days @70°C
β-Xylosidase (rLfXyl43)Limosilactobacillus fermentum7.0Not reported35Moderate (Optimal temp low)
Endoxylanase (XYL I)Penicillium janczewskii6.0Broad (Activity profile)65t½=125 min @55°C; 16 min @60°C; 6 min @65°C

Properties

CAS Number

173468-29-6

Product Name

4-Nitrophenyl b-D-xylotrioside

IUPAC Name

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C21H29NO15

Molecular Weight

535.5 g/mol

InChI

InChI=1S/C21H29NO15/c23-10-5-32-20(16(27)13(10)24)36-12-7-34-21(18(29)15(12)26)37-11-6-33-19(17(28)14(11)25)35-9-3-1-8(2-4-9)22(30)31/h1-4,10-21,23-29H,5-7H2/t10-,11-,12-,13+,14+,15+,16-,17-,18-,19+,20+,21+/m1/s1

InChI Key

HJRGODZIIOLZRT-MVOFOWCMSA-N

SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O

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